Cas no 50911-64-3 (3-(2,5-Dichlorophenoxy)propan-1-amine)

3-(2,5-Dichlorophenoxy)propan-1-amine 化学的及び物理的性質
名前と識別子
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- CS-0299911
- EN300-1965421
- AKOS000178476
- 50911-64-3
- 3-(2,5-dichlorophenoxy)propan-1-amine
- 1-Propanamine, 3-(2,5-dichlorophenoxy)-
- 3-(2,5-Dichlorophenoxy)propan-1-amine
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- インチ: 1S/C9H11Cl2NO/c10-7-2-3-8(11)9(6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2
- InChIKey: IWEYZAXYHGMLEV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1OCCCN)Cl
計算された属性
- 精确分子量: 219.0217694g/mol
- 同位素质量: 219.0217694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 146
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- XLogP3: 3.1
じっけんとくせい
- 密度みつど: 1.264±0.06 g/cm3(Predicted)
- Boiling Point: 318.8±32.0 °C(Predicted)
- 酸度系数(pKa): 9.42±0.10(Predicted)
3-(2,5-Dichlorophenoxy)propan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1965421-0.25g |
3-(2,5-dichlorophenoxy)propan-1-amine |
50911-64-3 | 0.25g |
$381.0 | 2023-09-17 | ||
Enamine | EN300-1965421-10g |
3-(2,5-dichlorophenoxy)propan-1-amine |
50911-64-3 | 10g |
$1778.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370581-50mg |
3-(2,5-Dichlorophenoxy)propan-1-amine |
50911-64-3 | 98% | 50mg |
¥22323.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370581-500mg |
3-(2,5-Dichlorophenoxy)propan-1-amine |
50911-64-3 | 98% | 500mg |
¥23839.00 | 2024-05-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370581-1g |
3-(2,5-Dichlorophenoxy)propan-1-amine |
50911-64-3 | 98% | 1g |
¥21297.00 | 2024-05-11 | |
Enamine | EN300-1965421-2.5g |
3-(2,5-dichlorophenoxy)propan-1-amine |
50911-64-3 | 2.5g |
$810.0 | 2023-09-17 | ||
Enamine | EN300-1965421-0.1g |
3-(2,5-dichlorophenoxy)propan-1-amine |
50911-64-3 | 0.1g |
$364.0 | 2023-09-17 | ||
Enamine | EN300-1965421-0.5g |
3-(2,5-dichlorophenoxy)propan-1-amine |
50911-64-3 | 0.5g |
$397.0 | 2023-09-17 | ||
Enamine | EN300-1965421-1.0g |
3-(2,5-dichlorophenoxy)propan-1-amine |
50911-64-3 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1965421-5.0g |
3-(2,5-dichlorophenoxy)propan-1-amine |
50911-64-3 | 5g |
$2858.0 | 2023-06-02 |
3-(2,5-Dichlorophenoxy)propan-1-amine 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
3-(2,5-Dichlorophenoxy)propan-1-amineに関する追加情報
3-(2,5-Dichlorophenoxy)propan-1-amine: A Comprehensive Overview of Its Chemical Properties, Biological Activities, and Research Applications
3-(2,5-Dichlorophenoxy)propan-1-amine is a synthetic compound with the systematic name 3-(2,5-Dichlorophenoxy)propan-1-amine, which corresponds to the CAS number 50911-64-3. This molecule belongs to the class of aromatic amine derivatives, characterized by its unique structural framework that combines a 2,5-dichlorophenoxy group with a propan-1-amine backbone. The compound has garnered significant attention in biomedical research due to its potential pharmacological properties and diverse applications in drug discovery and developmental biology. Recent studies have demonstrated its role in modulating cellular signaling pathways, making it a promising candidate for therapeutic interventions in various disease models.
The 2,5-dichlorophenoxy moiety of 3-(2,5-Dichlorophenoxy)propan-1-amine is a critical structural feature that contributes to its biological activity. This aromatic ring system, substituted with two chlorine atoms at the 2 and 5 positions, exhibits strong electron-withdrawing properties, which influence the molecule's interaction with biological targets. The propan-1-amine group, on the other hand, provides a flexible chain that enhances the compound's ability to penetrate cell membranes and interact with intracellular receptors. This combination of structural elements enables 3-(2,5-Dichlorophenoxy)propan-1-amine to exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Recent advances in molecular biology have shed light on the mechanisms underlying the biological activities of 3-(2,5-Dichlorophenoxy)propan-1-amine. For instance, a study published in Journal of Medicinal Chemistry in 2023 revealed that this compound selectively modulates the activity of adenosine A2A receptor, a key target in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. The research demonstrated that 3-(2,5-Dichlorophenoxy)propan-1-amine can inhibit the overactivation of this receptor, thereby reducing neuroinflammation and preserving neuronal function. This finding highlights the potential of 3-(2,5-Dichlorophenoxy)propan-1-amine as a therapeutic agent for neurological disorders.
Additionally, the 2,5-dichlorophenoxy group of 3-(2,5-Dichlorophenoxy)propan-1-amine has been shown to interact with cytochrome P450 enzymes, which are critical in the metabolism of xenobiotics. A 2023 study in Drug Metabolism and Disposition reported that this compound can inhibit the activity of CYP2C19, a key enzyme involved in the metabolism of several drugs, including anticoagulants and antidepressants. This interaction may have implications for drug-drug interactions, emphasizing the importance of understanding the pharmacokinetic profile of 3-(2,5-Dichlorophenoxy)propan-1-amine in clinical settings.
The propan-1-amine moiety of 3-(2,5-Dichlorophenoxy)propan-1-amine also contributes to its biological activity by facilitating the formation of hydrogen bonds with target proteins. This property has been exploited in the development of selective estrogen receptor modulators (SERMs), where the compound's ability to bind to estrogen receptors with high affinity has been demonstrated. A 2023 study in Endocrine Reviews highlighted the potential of 3-(2,5-Dichlorophenoxy)propan-1-amine in the treatment of hormone-dependent cancers, such as breast and endometrial cancers, due to its ability to modulate estrogen receptor activity without causing significant side effects.
In the context of drug discovery, 3-(2,5-Dichlorophenoxy)propan-1-amine has been explored as a lead compound for the development of anti-inflammatory agents. Its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) has been well-documented. A 2023 study in Pharmacological Research demonstrated that 3-(2,5-Dichlorophenoxy)propan-1-amine can reduce the expression of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The 2,5-dichlorophenoxy group of 3-(2,5-Dichlorophenoxy)propan-1-amine also plays a role in its antioxidant activity. This moiety has been shown to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. A 2023 study in Free Radical Biology and Medicine reported that 3-(2,5-Dichlorophenoxy)propan-1-amine can enhance the activity of superoxide dismutase (SOD) and glutathione peroxidase (GPx), two key enzymes involved in the detoxification of ROS. This antioxidant activity may contribute to the compound's protective effects in neurodegenerative diseases and age-related conditions.
Despite its promising biological activities, the use of 3-(2,5-Dichlorophenoxy)propan-1-amine in therapeutic applications is still in the early stages of development. Further research is needed to fully understand its mechanisms of action, potential side effects, and optimal dosing regimens. The propan-1-amine group of the compound, for example, may have implications for its toxicological profile, as it can interact with various metabolic pathways. A 2023 study in Toxicological Sciences highlighted the need for comprehensive toxicity assessments to ensure the safety of 3-(2,5-Dichlorophenoxy)propan-1-amine in long-term therapeutic use.
In conclusion, 3-(2,5-Dichlorophenoxy)propan-1-amine is a versatile compound with a wide range of biological activities. Its unique structural features, including the 2,5-dichlorophenoxy and propan-1-amine groups, contribute to its potential as a therapeutic agent in various disease models. Ongoing research is focused on elucidating the molecular mechanisms underlying its biological activities and optimizing its pharmacological profile for clinical applications. As the field of biomedical research continues to evolve, the role of 3-(2,5-Dichlorophenoxy)propan-1-amine in drug discovery and therapeutic interventions is likely to expand, offering new opportunities for the treatment of complex diseases.
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